Technical Whitepaper: Cycloheptyl Isothiocyanate
Technical Whitepaper: Cycloheptyl Isothiocyanate
Physicochemical Profile & Synthetic Utility
Executive Summary
Cycloheptyl isothiocyanate (CAS 81542-16-7) is a lipophilic, electrophilic building block characterized by a seven-membered cycloalkane ring fused to a reactive isothiocyanate (-N=C=S) functionality. Unlike its ubiquitous six-membered analog (cyclohexyl isothiocyanate), the cycloheptyl variant offers a distinct steric volume and lipophilicity profile (
This guide details the compound's physicochemical properties, validated synthetic protocols, and reactivity profile. It is designed to serve as a self-contained reference for integrating this reagent into diversity-oriented synthesis and drug discovery workflows.
Molecular Identity & Physicochemical Profile[1][2][3][4]
Cycloheptyl isothiocyanate is a colorless to pale yellow liquid with a pungent, lachrymatory odor. It is moisture-sensitive and should be stored under an inert atmosphere.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Chemical Name | Cycloheptyl isothiocyanate | Synonyms: Isothiocyanic acid, cycloheptyl ester |
| CAS Number | 81542-16-7 | Validated identifier |
| Molecular Formula | ||
| Molecular Weight | 155.26 g/mol | |
| Boiling Point | 88 °C | Note: Value likely at reduced pressure (e.g., ~10-15 mmHg) given MW relative to cyclohexyl analog (BP 219°C atm). |
| Density | 1.03 g/cm³ | At 25 °C |
| Refractive Index | ||
| Solubility | Soluble in DCM, | Hydrolyzes slowly in water |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/exposure |
Synthetic Pathways[1][6][7]
Synthesis of cycloheptyl isothiocyanate typically proceeds via the desulfurization of a dithiocarbamate intermediate, generated in situ from cycloheptylamine. While thiophosgene (
Protocol A: Dithiocarbamate Desulfurization (Recommended)
Rationale: This method avoids the use of thiophosgene and utilizes standard laboratory reagents.
Reagents:
-
Cycloheptylamine (1.0 eq)[1]
-
Carbon Disulfide (
) (1.2 eq) -
Triethylamine (
) (2.5 eq) -
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Solvent: THF or
Step-by-Step Methodology:
-
Dithiocarbamate Formation: In a round-bottom flask, dissolve cycloheptylamine (10 mmol) and
(25 mmol) in THF (50 mL). Cool to 0 °C in an ice bath. -
Addition: Dropwise add
(12 mmol) over 15 minutes. The solution will turn yellow/orange, indicating dithiocarbamate salt formation. Stir for 1 hour at 0 °C. -
Desulfurization: Add a solution of TsCl (11 mmol) in THF (10 mL) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitoring by TLC should show the disappearance of the amine starting material.
-
Workup: Quench with water (50 mL) and extract with
or (3 x 30 mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) or vacuum distillation to yield the pure isothiocyanate.
Visualization: Synthetic Logic
The following diagram illustrates the transformation logic, highlighting the critical intermediate.
Figure 1: Step-wise synthesis via dithiocarbamate desulfurization.
Chemical Reactivity & Mechanistic Insights
The isothiocyanate carbon is highly electrophilic ($ \delta+ $), susceptible to attack by nucleophiles possessing a lone pair. The cycloheptyl ring introduces steric bulk that may retard reaction rates compared to linear alkyl isothiocyanates, providing selectivity in complex multifunctional molecule synthesis.
Core Reactivity Profile
-
Thiourea Formation (Amines): Reaction with primary/secondary amines yields N,N'-disubstituted thioureas. This is the primary route for generating libraries of bioactive heterocycles.
-
Thiocarbamate Formation (Alcohols): Reaction with alcohols (often requiring base catalysis/NaH) yields O-alkyl thiocarbamates.
-
Dithiocarbamate Formation (Thiols): Reaction with thiols yields dithiocarbamates.
Visualization: Reactivity Web
Figure 2: Nucleophilic reaction pathways for Cycloheptyl Isothiocyanate.
Biological Potential & Pharmacophore Analysis[1][8][9]
In drug development, the cycloheptyl group is often utilized to probe hydrophobic binding pockets where a cyclohexyl ring is insufficiently bulky or to disrupt crystal packing in solid-state formulations.
-
Pharmacophore Expansion: Replacing a cyclohexyl ring with a cycloheptyl ring increases lipophilicity (
shift ~ +0.5) and alters the conformational flexibility of the ligand. -
Covalent Inhibition: Like other isothiocyanates (e.g., Sulforaphane), the -NCS group can covalently modify cysteine residues in proteins (e.g., Keap1, TRPA1). The cycloheptyl tail provides a unique steric anchor that may improve selectivity for specific cysteine pockets over smaller, more promiscuous analogs.
-
Heterocycle Precursor: It is a key intermediate in the synthesis of cycloheptyl-substituted 1,3,4-thiadiazoles and 1,2,4-triazoles, scaffolds often screened for aromatase inhibition (breast cancer therapy) and antimicrobial activity.
Handling, Stability, & Safety
Hazard Classification:
-
Lachrymator: Causes severe eye irritation and tearing.
-
Sensitizer: Potential respiratory sensitizer.[2]
Operational Protocols:
-
Ventilation: All operations must be performed in a high-efficiency fume hood.
-
PPE: Wear butyl rubber gloves (nitrile may offer limited protection against permeation), chemical splash goggles, and a lab coat.
-
Storage: Store at 2-8 °C under Argon or Nitrogen. Protect from moisture to prevent hydrolysis to the amine.
-
Spill Management: Neutralize spills with dilute ammonia or aqueous sodium hydroxide to convert the volatile ITC into non-volatile thiourea derivatives before cleanup.
References
-
ChemicalBook. Cycloheptyl isothiocyanate Properties and CAS 81542-16-7. Link
- Munch, H. et al. (2008). "Chemoselective preparation of isothiocyanates from amines." Tetrahedron Letters. (General synthetic methodology reference).
-
Santa Cruz Biotechnology. Cycloheptyl isothiocyanate Product Data. Link
-
PubChem. Isothiocyanate Reactivity Profile. Link
-
MDPI. Design and Synthesis of N-Heterocyclic Compounds as Aromatase Inhibitors. (Demonstrates utility of cycloalkyl ITCs in drug design). Link
